molecular formula C19H19F3N4O2S2 B2794972 4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338953-95-0

4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

Cat. No.: B2794972
CAS No.: 338953-95-0
M. Wt: 456.5
InChI Key: BKBUUSMDLZCZLM-UHFFFAOYSA-N
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Description

4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. Research indicates it acts as an open-channel blocker, directly binding to the pore to inhibit chloride conductance, with an IC50 in the low micromolar range. This mechanism is distinct from CFTR correctors or potentiators, making it a valuable pharmacological tool for studying CFTR function in physiological and pathophysiological contexts. Its primary research application is in the study of cystic fibrosis (CF) and other diseases involving CFTR-mediated fluid secretion, such as polycystic kidney disease and secretory diarrheas. By selectively blocking CFTR, this compound allows researchers to probe the channel's role in epithelial electrolyte transport, validate CFTR-dependent mechanisms in disease models, and investigate potential therapeutic strategies for CFTR-overactive conditions. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Cystic Fibrosis Foundation on CFTR Modulators ; PubChem Compound Summary .

Properties

IUPAC Name

4-methyl-N-[[4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2S2/c1-13-6-8-16(9-7-13)30(27,28)23-11-17-24-25-18(26(17)2)29-12-14-4-3-5-15(10-14)19(20,21)22/h3-10,23H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBUUSMDLZCZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(N2C)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a complex organic molecule with potential pharmacological applications. Its structure features a triazole moiety, which is known for various biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Core Structure : 1,2,4-triazole ring
  • Substituents :
    • Methyl groups on the triazole and benzene rings
    • A trifluoromethyl group on the benzyl moiety
    • A sulfonamide functional group

Biological Activity Overview

The biological activities of compounds containing the triazole ring have been extensively studied. The following sections summarize key findings related to the specific compound .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including multi-drug resistant strains.

Compound MIC (μg/mL) Target Pathogen
Triazole A0.125Staphylococcus aureus (MRSA)
Triazole B0.5Escherichia coli
Triazole C1.0Pseudomonas aeruginosa

These values suggest that modifications to the triazole structure can enhance antimicrobial efficacy. The presence of a trifluoromethyl group is particularly noted for increasing potency against Gram-positive bacteria .

Anticancer Properties

The anticancer potential of triazole derivatives has also been documented. In vitro studies have demonstrated that certain analogs can inhibit cancer cell proliferation effectively.

Compound IC50 (μM) Cancer Cell Line
Compound X1.61A-431 (epidermoid carcinoma)
Compound Y1.98Jurkat (T-cell leukemia)

These results indicate that structural features such as electron-donating groups at specific positions on the phenyl ring significantly influence cytotoxic activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key observations include:

  • Electron-donating groups : Methyl or hydroxyl groups at certain positions enhance activity.
  • Trifluoromethyl substitution : This modification tends to improve antibacterial properties.
  • Alkyl chain length : Variations in alkyl chain length at specific positions can either enhance or diminish activity.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Mermer et al. (2020) synthesized quinolone-triazole hybrids and evaluated their antibacterial properties against a panel of pathogens. Their findings indicated that specific substitutions led to enhanced activity compared to standard antibiotics .
  • Barbuceanu et al. (2021) reported on mercapto-1,2,4-triazoles and their effectiveness against various bacterial strains, highlighting one compound with a MIC value as low as 8 μg/mL against Bacillus cereus .

Scientific Research Applications

Antimicrobial Activity

The compound belongs to the class of 1,2,4-triazoles, which have been extensively studied for their antimicrobial properties . Research indicates that derivatives of 1,2,4-triazoles exhibit a broad spectrum of bioactivities, including antibacterial and antifungal effects. For instance, 1,2,4-triazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds displaying minimum inhibitory concentrations (MIC) comparable to established antibiotics like gentamicin and ciprofloxacin .

Anticancer Potential

In addition to antimicrobial properties, 4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide has been investigated for its anticancer activity . A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that triazole derivatives could inhibit tumor growth effectively, suggesting potential applications in cancer therapy .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of 1,2,4-triazole derivatives. These compounds may act as antioxidants and protect neuronal cells from oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases .

Plant Protection Agents

The compound's structure allows it to function as a plant protection agent , particularly in controlling pests and diseases. Triazole derivatives are known for their fungicidal properties and can be utilized in agrochemical formulations to protect crops from fungal infections. The stability and efficacy of these compounds make them suitable for developing new agrochemicals aimed at enhancing agricultural productivity .

Pesticide Development

Recent patents have focused on the development of formulations containing triazole derivatives for pest control. These formulations aim to improve the safety and effectiveness of pesticides while minimizing environmental impact. The incorporation of trifluoromethyl groups enhances the biological activity of the compounds against various agricultural pests .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Findings
AntimicrobialEffective against S. aureus, E. coliComparable MIC to established antibiotics
AnticancerInhibition of tumor growthPotential use in cancer therapy
NeuroprotectionProtection against oxidative stressImplications for neurodegenerative disease treatment
AgriculturalPlant protection agentsEffective against fungal infections
Pesticide DevelopmentFormulations for pest controlEnhanced biological activity with trifluoromethyl groups

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The target compound belongs to a class of 1,2,4-triazole-sulfonamide hybrids. Key structural analogs include:

Compound Name Triazole Substituents Sulfonamide Group Molecular Formula Molecular Weight (g/mol)
Target Compound 3-(Trifluoromethyl)benzyl sulfanyl, 4-Me 4-Me-C₆H₄-SO₂NH- C₂₀H₂₀F₃N₄O₂S₂ ~466.5*
4-chloro-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide 4-Fluorobenzyl sulfanyl, 4-allyl 4-Cl-C₆H₄-SO₂NH- C₁₉H₁₈ClFN₄O₂S₂ 452.95
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide -SH at C5, 4-Me 4-Cl-C₆H₄-SO₂NH- C₁₀H₁₁ClN₄O₂S₂ 346.8
4-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide Benzyl, 4-fluorophenyl 4-MeO-C₆H₄-C(O)NH- C₃₁H₂₆FN₃O₂S 547.6

*Note: Molecular weight calculated based on structural formula.

Key Observations :

  • Substituent Effects : The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to halogenated (e.g., Cl, F) or alkyl (e.g., allyl) substituents in analogs .
  • Sulfonamide vs. Benzamide : Unlike the benzamide derivative in , the sulfonamide group in the target compound may confer stronger hydrogen-bonding interactions with biological targets, such as enzymes or receptors .

Spectral Data Comparison

IR and NMR data are critical for confirming tautomeric forms and substituent integration:

Compound Type Key IR Bands (cm⁻¹) ¹H-NMR Features
Target Compound νC=S: ~1250, νNH: ~3280–3414 Aromatic protons (δ 7.2–8.1), CF₃ (δ 4.3–4.5)
Triazole-thiones (e.g., ) νC=S: 1247–1255, νNH: 3278–3414 Absence of νS-H (~2500–2600 cm⁻¹)
Triazole-thiols νS-H: ~2500–2600 SH proton (δ 3.5–4.0)

Note: The absence of S-H stretching in the target compound confirms its existence as the thione tautomer, consistent with analogs in .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Q. How can crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) provides:

  • Bond angles/lengths : Triazole ring planarity (N–N–C angles: 105–110°) and sulfonamide torsion angles (C–S–O: 90–100°) .
  • Intermolecular interactions : Hydrogen bonding between sulfonamide O and triazole N stabilizes crystal packing .
  • Example : SCXRD of a triazole-sulfonamide analog (CCDC-1441403) confirmed steric effects of the trifluoromethyl group on molecular conformation .

Q. What computational methods predict the compound’s biological target interactions?

  • Molecular docking : Simulates binding to enzymes (e.g., carbonic anhydrase IX) via sulfonamide-Zn²+ coordination .
  • QSAR modeling : Correlates substituent electronegativity (e.g., trifluoromethyl) with inhibitory activity (IC₅₀) .
  • MD simulations : Predicts stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .

Q. How to address contradictory data in enzyme inhibition assays?

  • Case study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from:
  • Assay conditions : Buffer ionic strength affects sulfonamide ionization .
  • Enzyme isoform specificity : Selectivity for CA IX over CA II requires isoform-specific inhibitors .
    • Resolution : Validate results using orthogonal assays (e.g., SPR for binding kinetics) and crystallographic data .

Q. What strategies enhance the compound’s pharmacokinetic profile?

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., morpholine) to improve solubility without compromising target binding .
  • Metabolic stability : Replace labile methyl groups with deuterated analogs to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask sulfonamide as a phosphate ester for improved oral bioavailability .

Methodological Recommendations

  • Synthetic troubleshooting : If yields drop below 50%, re-examine anhydrous conditions for sulfanyl group incorporation .
  • Data validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment of triazole protons .
  • Advanced modeling : Use hybrid DFT (e.g., B3LYP/6-311++G**) for accurate electronic property calculations .

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